RXP 407

概要

説明

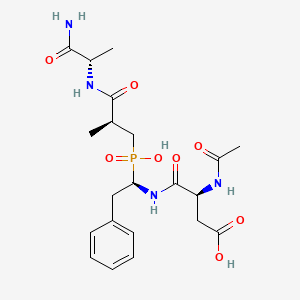

RXP-407は、アンジオテンシンI変換酵素(ACE)の強力な阻害剤として知られるホスフィン酸ペプチドです。 この化合物は、ACEのN末端活性部位を選択的に阻害するという点でユニークであり、通常は両方の活性部位を同等に標的とする他のACE阻害剤とは異なります 。この選択性は、RXP-407を心臓血管研究および潜在的な治療用途における貴重なツールにします。

準備方法

合成経路と反応条件

RXP-407は、一連のペプチドカップリング反応によって合成されます。重要なステップには、ホスフィン酸ペプチド結合の形成が含まれ、これは特定のホスフィン酸誘導体を使用して達成されます。合成は通常、アミノ酸側鎖の保護から始まり、続いてホスフィン酸部分のペプチド骨格へのカップリングが行われます。 最終生成物は、脱保護および精製ステップの後、得られます 。

工業生産方法

RXP-407の工業生産には、大規模ペプチド合成技術が含まれます。これらの方法には、固相ペプチド合成(SPPS)と液相ペプチド合成(LPPS)が含まれます。方法の選択は、目的とするスケールと製品の純度によって異なります。 SPPSは、その効率性と高純度ペプチドを生成する能力のために、しばしば好まれます 。

化学反応の分析

反応の種類

RXP-407は、次のようなさまざまな化学反応を起こします。

酸化: ホスフィン酸基は、特定の条件下で酸化される可能性があります。

還元: 還元反応は、ペプチド骨格または側鎖を変性させる可能性があります。

置換: 置換反応は、アミノ酸残基またはホスフィン酸基で起こる可能性があります。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化ホウ素ナトリウムまたはその他の還元剤。

置換: 目的の修飾に応じて、さまざまな求核剤または求電子剤。

主な生成物

これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ホスフィン酸基の酸化は、ホスホン酸の形成につながる可能性があり、還元は、生物学的活性が変化した修飾ペプチドをもたらす可能性があります 。

科学研究アプリケーション

化学

化学において、RXP-407は、酵素の選択的阻害を研究するためのモデル化合物として使用されます。 そのユニークな構造と選択的な阻害特性は、酵素-基質相互作用を理解し、新しい阻害剤を開発するための貴重なツールになります 。

生物学

生物学的研究において、RXP-407は、さまざまな生理学的プロセスにおけるACEの役割を研究するために使用されます。 ACEのN末端活性部位を選択的に阻害する能力により、研究者はこの酵素ドメインの特定の機能を調査することができます 。

医学

医学において、RXP-407は、心臓血管疾患の治療における潜在的な治療用途があります。 ACEのN末端活性部位を選択的に阻害することで、RXP-407は、非選択的ACE阻害剤と比較して、副作用が少なく、血圧と心臓血管機能を調節することができます 。

産業

製薬業界では、RXP-407は、新しいACE阻害剤の開発に使用されています。 そのユニークな特性は、選択性と有効性を向上させた薬剤を設計するための貴重なリード化合物になります 。

科学的研究の応用

Chemistry

In chemistry, RXP-407 is used as a model compound to study selective inhibition of enzymes. Its unique structure and selective inhibition properties make it a valuable tool for understanding enzyme-substrate interactions and developing new inhibitors .

Biology

In biological research, RXP-407 is used to study the role of ACE in various physiological processes. Its ability to selectively inhibit the N-terminal active site of ACE allows researchers to investigate the specific functions of this enzyme domain .

Medicine

In medicine, RXP-407 has potential therapeutic applications in the treatment of cardiovascular diseases. By selectively inhibiting the N-terminal active site of ACE, RXP-407 can modulate blood pressure and cardiovascular function with potentially fewer side effects compared to non-selective ACE inhibitors .

Industry

In the pharmaceutical industry, RXP-407 is used in the development of new ACE inhibitors. Its unique properties make it a valuable lead compound for designing drugs with improved selectivity and efficacy .

作用機序

RXP-407は、ACEのN末端活性部位に結合することにより、その効果を発揮します。この結合は酵素の活性を阻害し、アンジオテンシンIからアンジオテンシンIIへの変換を防ぎます。この経路の阻害は、血圧の低下と心臓血管機能の調節につながります。 RXP-407の分子標的は、ACEの活性部位の亜鉛イオンであり、酵素の触媒活性に不可欠です 。

類似の化合物との比較

類似の化合物

カプトプリル: ACEの両方の活性部位を標的とする非選択的ACE阻害剤。

エナラプリル: 高血圧の治療に使用される別の非選択的ACE阻害剤。

リシノプリル: カプトプリルとエナラプリルと同様の特性を持つ、広く使用されているACE阻害剤。

RXP-407の独自性

RXP-407は、ACEのN末端活性部位を選択的に阻害するという点でユニークです。 この選択性は、ACE活性のより正確な調節を可能にし、非選択的な阻害剤と比較して、副作用が少なく、治療効果が向上する可能性があります 。

類似化合物との比較

Similar Compounds

Captopril: A non-selective ACE inhibitor that targets both active sites of ACE.

Enalapril: Another non-selective ACE inhibitor used in the treatment of hypertension.

Lisinopril: A widely used ACE inhibitor with similar properties to captopril and enalapril.

Uniqueness of RXP-407

RXP-407 is unique because of its selective inhibition of the N-terminal active site of ACE. This selectivity allows for more precise modulation of ACE activity, potentially leading to fewer side effects and improved therapeutic outcomes compared to non-selective inhibitors .

生物活性

RXP 407 is a phosphinic peptide and a selective inhibitor of the N-domain of angiotensin-converting enzyme (ACE). Its unique mechanism of action has garnered significant attention for its potential therapeutic applications, particularly in regulating physiological processes without the adverse effects typically associated with conventional ACE inhibitors.

This compound selectively inhibits the N-terminal active site of ACE, which is crucial for the hydrolysis of specific physiological substrates, including AcSDKP (Acetyl-Seryl-Aspartyl-Lysyl-Proline). This selectivity is significant as it allows this compound to modulate the metabolism of AcSDKP without affecting blood pressure regulation, a common side effect of traditional ACE inhibitors. The dissociation constant () for this compound is approximately 12 nM for the N-domain, indicating high potency, while its activity against the C-domain is considerably weaker, with a of about 5 µM .

In Vivo Studies

In studies conducted on mice, administration of this compound resulted in a significant and dose-dependent increase in plasma AcSDKP levels. Specifically, doses ranging from 0.1 to 30 mg/kg led to plasma concentrations that were four to six times higher than baseline levels. Notably, this compound did not inhibit the pressor response to intravenous angiotensin I, confirming its selective action on the N-domain without affecting overall blood pressure .

Comparison with Other ACE Inhibitors

In contrast to traditional ACE inhibitors such as lisinopril, which affect both the N- and C-domains and consequently influence blood pressure, this compound's selective inhibition allows it to maintain hemodynamic stability while still impacting relevant biochemical pathways. This feature positions this compound as a potentially safer alternative for patients who may be sensitive to blood pressure fluctuations caused by conventional ACE inhibitors .

Table: Inhibition Profiles of this compound

| Parameter | This compound | Lisinopril |

|---|---|---|

| N-domain | 12 nM | Not specified |

| C-domain | 5 µM | Similar potency |

| Effect on AcSDKP | ↑ (4-6x) | ↑ (but also affects Angiotensin I) |

| Blood Pressure Effect | None | Yes |

Case Studies and Clinical Implications

Recent studies have highlighted the potential clinical implications of this compound in treating conditions where modulation of AcSDKP levels may be beneficial. For instance, AcSDKP serves as a negative regulator of hematopoietic stem cell differentiation and proliferation; thus, enhancing its levels could have therapeutic benefits in regenerative medicine and hematological disorders .

Furthermore, ongoing research aims to explore the broader applications of this compound in cardiovascular diseases where traditional ACE inhibitors are commonly prescribed but may lead to undesirable side effects. The selective nature of this compound could provide a novel approach to managing such conditions while minimizing risks .

特性

分子式 |

C21H31N4O8P |

|---|---|

分子量 |

498.5 g/mol |

IUPAC名 |

(3S)-3-acetamido-4-[[(1R)-1-[[(2S)-3-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-methyl-3-oxopropyl]-hydroxyphosphoryl]-2-phenylethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H31N4O8P/c1-12(20(30)23-13(2)19(22)29)11-34(32,33)17(9-15-7-5-4-6-8-15)25-21(31)16(10-18(27)28)24-14(3)26/h4-8,12-13,16-17H,9-11H2,1-3H3,(H2,22,29)(H,23,30)(H,24,26)(H,25,31)(H,27,28)(H,32,33)/t12-,13+,16+,17-/m1/s1 |

InChIキー |

OCAZUTUOYLAIOA-OSRSDYAFSA-N |

SMILES |

CC(CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C)O)C(=O)NC(C)C(=O)N |

異性体SMILES |

C[C@H](CP(=O)([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)C)O)C(=O)N[C@@H](C)C(=O)N |

正規SMILES |

CC(CP(=O)(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C)O)C(=O)NC(C)C(=O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ac-Asp-Phe-psi(PO2CH2)-Ala-Ala-NH2 RXP 407 RXP-407 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。